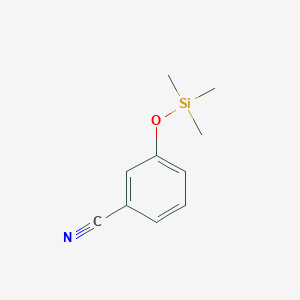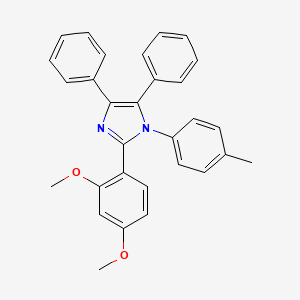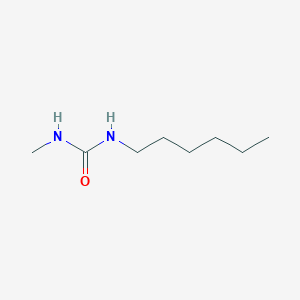
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester ist eine synthetische Verbindung mit der Summenformel C34H34N2O6S und einem Molekulargewicht von 598,724. Es ist ein Derivat von Cystein und Tyrosin, zwei Aminosäuren, die in verschiedenen biologischen Prozessen eine entscheidende Rolle spielen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester beinhaltet typischerweise den Schutz der Amino- und Carboxylgruppen der Aminosäuren, gefolgt von Kupplungsreaktionen. Die Benzylestergruppe wird eingeführt, um die Carboxylgruppe zu schützen, während die Carbobenzyloxygruppe die Aminogruppe schützt. Die Synthese kann unter Verwendung gängiger Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) unter milden Bedingungen durchgeführt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann automatisierte Peptidsynthesizer umfassen, die die sequentielle Zugabe von geschützten Aminosäuren ermöglichen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig Reinigungsschritte wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thiolgruppe im Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.
Reduktion: Die Disulfidbrücken können wieder zu Thiolgruppen reduziert werden.
Substitution: Die Benzylestergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die freie Carboxylgruppe zu ergeben.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Salzsäure (HCl) oder Natriumhydroxid (NaOH) zur Hydrolyse.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von disulfidverbrückten Dimeren.
Reduktion: Regeneration freier Thiolgruppen.
Substitution: Bildung der freien Carboxylgruppe.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of the free carboxyl group.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der Peptidsynthese und als Modellverbindung zur Untersuchung von Peptidkupplungsreaktionen verwendet.
Biologie: Wird bei der Untersuchung von Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindung an ihre aktiven Zentren oder allosterischen Stellen modulieren und so verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom jeweiligen Anwendungskontext ab .
Wirkmechanismus
The mechanism of action of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinmethylester
- Carbobenzyloxy-L-tyrosyl-L-tyrosinbenzylester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-alaninbenzylester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-leucinbenzylester
Einzigartigkeit
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosinbenzylester ist aufgrund seiner spezifischen Kombination aus Cystein- und Tyrosinresten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Benzylester- und Carbobenzyloxy-Schutzgruppen macht es außerdem zu einem wertvollen Zwischenprodukt in der Peptidsynthese, das eine selektive Entschützung und weitere Funktionalisierung ermöglicht .
Eigenschaften
CAS-Nummer |
96582-41-1 |
|---|---|
Molekularformel |
C34H34N2O6S |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C34H34N2O6S/c37-29-18-16-25(17-19-29)20-30(33(39)41-21-26-10-4-1-5-11-26)35-32(38)31(24-43-23-28-14-8-3-9-15-28)36-34(40)42-22-27-12-6-2-7-13-27/h1-19,30-31,37H,20-24H2,(H,35,38)(H,36,40) |
InChI-Schlüssel |
PWVRCEHAKNDRPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)






![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
